Gallic acid belongs to the class of compounds known as phenolic acids. It is categorized under the subgroup of hydroxybenzoic acids due to its multiple hydroxyl groups attached to a benzoic acid structure. Its molecular formula is C₇H₆O₅, and it has a molar mass of 170.12 g/mol.
Gallic acid can be synthesized through various methods:
The extraction process typically involves:
Gallic acid has a distinct molecular structure characterized by three hydroxyl groups attached to a benzene ring:
Gallic acid participates in various chemical reactions:
The reactivity of gallic acid is attributed to its hydroxyl groups, which can donate protons or form hydrogen bonds, facilitating various chemical transformations.
The bioactivities of gallic acid are primarily attributed to its ability to scavenge free radicals and chelate metal ions, which contributes to its antioxidant effects. The mechanism involves:
Studies have demonstrated that gallic acid exhibits significant antioxidant activity through these mechanisms, contributing to its therapeutic potential against oxidative stress-related diseases .
Relevant analyses confirm that gallic acid's physical properties make it suitable for various applications in food preservation and pharmaceuticals.
Gallic acid has numerous scientific uses:
Gallic acid (3,4,5-trihydroxybenzoic acid) is biosynthesized primarily through the shikimate pathway, an evolutionarily conserved route in plants, bacteria, and fungi for aromatic compound production. The core reaction involves the dehydrogenation of 3-dehydroshikimate (DHS) catalyzed by shikimate dehydrogenase (SDH), encoded by the aroE gene in bacteria and homologous genes in plants. SDH typically functions in aromatic amino acid biosynthesis by reducing DHS to shikimic acid using NADPH. However, under specific biochemical conditions, it catalyzes the reverse reaction: the NADP⁺-dependent oxidation of DHS to gallic acid [1] [9]. Genetic evidence confirms this dual functionality: Escherichia coli aroE mutants fail to produce gallic acid unless complemented with functional SDH from Juglans regia (walnut). Transgenic Nicotiana tabacum expressing J. regia SDH exhibits a 500% increase in gallic acid accumulation, directly linking SDH to gallic acid synthesis [1].
The shikimate pathway initiates with erythrose-4-phosphate (E4P) and phosphoenolpyruvate (PEP), which converge to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). Subsequent enzymatic steps yield DHS, the pivotal branch point intermediate. Kinetic analyses of purified J. regia and E. coli SDH reveal a Kₘ of 0.8–1.2 mM for DHS, with optimal activity at pH 7.5–8.5, confirming efficient gallic acid production in vitro when DHS or shikimic acid serves as the substrate [1] [5]. In plants, alternative routes via the phenylpropanoid pathway exist, where p-coumaroyl-CoA undergoes meta-hydroxylation. However, isotopic labeling studies demonstrate that DHS dehydrogenation remains the dominant route [9].
Table 1: Key Enzymes in Gallic Acid Biosynthesis via the Shikimate Pathway
Enzyme | Gene | Substrate | Cofactor | Product |
---|---|---|---|---|
DAHP Synthase | aroG/F/H | E4P + PEP | None | DAHP |
Dehydroquinate Synthase | aroB | DAHP | NAD⁺ | 3-Dehydroquinate |
Dehydroquinate Dehydratase | aroD | 3-Dehydroquinate | None | 3-Dehydroshikimate |
Shikimate Dehydrogenase | aroE | 3-Dehydroshikimate | NADP⁺ | Gallic Acid |
Regulatory nodes influence flux toward gallic acid. In E. coli, feedback inhibition of DAHP synthase isoenzymes (AroG by phenylalanine; AroF by tyrosine) limits precursor supply. Metabolic engineering strategies overexpress deregulated aroG variants and downcompete branch pathways (e.g., shikimate kinase) to enhance DHS availability [5].
Microorganisms employ tannase (tannin acyl hydrolase, EC 3.1.1.20) to hydrolyze hydrolyzable tannins, such as tannic acid, liberating gallic acid and glucose. Tannic acid comprises a glucose core esterified with multiple galloyl groups (e.g., pentagalloyl glucose). Tannase cleaves ester bonds, enabling gallic acid recovery. Industrially, this process outperforms chemical hydrolysis due to higher specificity and yield [3] [7].
Fungal species, notably Aspergillus spp., dominate microbial production. Aspergillus fischeri MTCC 150 achieves 71.4% bioconversion of tannic acid (40 g/L) to gallic acid in optimized fermenter conditions: temperature (35°C), pH (3.3–3.5), and fed-batch tannic acid addition (25 g/L at 32h; 15 g/L at 44h). This strategy minimizes substrate inhibition and oxidative degradation, yielding 7.35 g gallic acid per g biomass and a fermenter productivity of 0.56 g/L/h [3]. Similarly, Rhizopus oryzae and Aspergillus foetidus co-cultures in modified solid-state fermentation (MSSF) using Terminalia chebula fruit (32% tannin) achieve 94.8% gallic acid recovery. Fungal synergism enhances tannase efficiency, reaching 41.3 U/mL activity [7].
Yeasts exhibit unique advantages. Sporidiobolus ruineniae A45.2 produces a cell-associated tannase (CAT) immobilized on the cell wall. This thermostable enzyme (stable at 70°C for 60min) enables simultaneous gallic acid production (11.2 g/L from 12.3 g/L tannic acid) and tannase synthesis (31.1 mU/mL) in bioreactors. The biomass, rich in carotenoids and tannase, is suitable for direct feed additive use [10]. Bacterial tannases (e.g., from Bacillus licheniformis) are less efficient but benefit from faster growth rates [15].
Table 2: Microbial Production Systems for Gallic Acid
Organism | Substrate | Process | Yield | Productivity |
---|---|---|---|---|
Aspergillus fischeri | Tannic acid (40 g/L) | Fed-batch fermentation | 71.4% conversion | 0.56 g/L/h |
R. oryzae + A. foetidus | T. chebula powder | Co-culture MSSF | 94.8% recovery | 41.3 U/mL tannase |
Sporidiobolus ruineniae | Tannic acid (12.3 g/L) | Stirred-tank reactor | 11.2 g/L | 31.1 mU/mL CAT |
Key limitations include tannic acid toxicity at high concentrations (>20 g/L) and enzyme inactivation by gallic acid accumulation. Process innovations like oxygen-limited bioconversion phases and sequential substrate addition mitigate these issues [3] [10].
Upon oral ingestion, gallic acid undergoes rapid absorption and extensive phase II metabolism. In humans, 70% of ingested gallic acid is absorbed in the small intestine, primarily via paracellular diffusion and active transporters. Pharmacokinetic studies reveal peak plasma concentrations within 1–2 hours post-administration, followed by swift elimination (t₁/₂ = 1.5h) [4] [6].
Hepatic and intestinal metabolism generates conjugated derivatives:
Table 3: Major Metabolites of Gallic Acid in Mammalian Systems
Metabolite | Site of Formation | Detection Method | Excretion Route |
---|---|---|---|
4-O-Methylgallic acid | Liver / Intestine | Tandem mass spectrometry (MS/MS) | Urine (60–70%) |
Pyrogallol-1-O-sulfate | Liver | HPLC-ESI-MS | Urine |
4-OMeGA-3-O-sulfate | Liver | NMR / MS | Urine |
Pyrogallol-O-glucuronide | Intestine | Enzymatic hydrolysis | Urine / Feces |
Tissue distribution studies in rats show preferential accumulation in kidneys (1,218.62 ng/g), lungs (258.08 ng/g), and liver (comparable to lungs). Gallic acid crosses the blood-brain barrier minimally after single doses but achieves detectable levels with repeated dosing [4] [6]. Bioavailability challenges arise from rapid metabolism and renal clearance. Only 16.67% of ingested gallic acid is excreted unchanged in urine; the remainder exists as metabolites [4].
Delivery systems enhance stability and absorption:
The gut microbiota critically modulates gallic acid’s bioavailability and physiological effects through biotransformation and esterase activity. Commensal bacteria, including Lactobacillus, Bifidobacterium, and Enterococcus, express tannases that hydrolyze complex gallotannins (e.g., ellagitannins, epigallocatechin gallate) into absorbable gallic acid [4] [8].
Once liberated, gallic acid undergoes microbial metabolism to pyrogallol and resorcinol via decarboxylation. These metabolites exhibit distinct bioactivities: pyrogallol enhances intestinal barrier integrity in vitro, while resorcinol modulates immune cell responses. In vivo, gnotobiotic mice colonized with human microbiota excrete pyrogallol-1-sulfate and O-methylpyrogallol-O-sulfate as dominant urinary metabolites, confirming microbial involvement [4] [8].
Gallic acid reciprocally modulates microbial community structure. Puppies supplemented with 500 mg/kg gallic acid exhibit increased fecal Firmicutes (especially Lactobacillus) and reduced Proteobacteria (e.g., Escherichia–Shigella) after environmental stress. This shift correlates with elevated short-chain fatty acids (SCFAs): total SCFAs and acetate rise by 40–60%, supporting colonic health through butyrate-mediated anti-inflammatory effects [8].
Table 4: Gut Microbiota Interactions with Gallic Acid
Microbial Process | Key Genera/Species | Metabolites Produced | Host Physiological Impact |
---|---|---|---|
Tannin hydrolysis | Lactobacillus, Bifidobacterium | Free gallic acid | Enhanced absorption |
Decarboxylation | Enterococcus, Streptococcus | Pyrogallol, Resorcinol | Barrier reinforcement, Immunomodulation |
SCFA production | Faecalibacterium, Roseburia | Acetate, Butyrate | Anti-inflammatory Treg cell induction |
Metabolomic analyses reveal gallic acid’s systemic effects: it reverses stress-induced disruptions in amino acid metabolism (e.g., tryptophan), lipid oxidation, and nucleotide synthesis. In stressed puppies, gallic acid supplementation normalizes serum lysophosphatidylcholine and acylcarnitine levels, indicating improved mitochondrial function [8]. This crosstalk underscores the gut microbiome as a pivotal determinant of gallic acid’s efficacy.
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